Oxibendazole
Description
Properties
IUPAC Name |
methyl N-(6-propoxy-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOCRURYZCVHMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045625 | |
| Record name | Oxibendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20559-55-1 | |
| Record name | Oxibendazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20559-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Oxibendazole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020559551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxibendazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04910 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxibendazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Oxibendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxibendazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | OXIBENDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/022N12KJ0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Nitration of Meta-Dichlorobenzene
The synthesis begins with the nitration of m-dichlorobenzene to introduce a nitro group at the para position relative to one chlorine atom. This reaction is typically conducted using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. The electrophilic aromatic substitution occurs at temperatures between 0°C and 5°C to minimize side reactions, yielding 4-chloro-3-nitro-1-chlorobenzene .
Reaction Conditions:
Ammonification of the Nitro Intermediate
The nitro group is reduced to an amine via catalytic hydrogenation or ammonification. In the patented method, ammonification is achieved by treating the nitro compound with aqueous ammonia (NH₃) under reflux conditions. This step produces 4-chloro-3-amino-1-chlorobenzene , a key intermediate for subsequent condensation.
Reaction Conditions:
Condensation to Form the Benzimidazole Core
The amine intermediate undergoes condensation with methyl carbamate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the benzimidazole ring. This step introduces the carbamate functional group at position 2 of the benzimidazole structure.
Reaction Conditions:
Propoxylation at Position 6
The final step involves propoxylation of the benzimidazole intermediate at position 6 using 1-bromopropane or propyl alcohol in a basic medium. This reaction installs the propoxy group, completing the this compound structure.
Reaction Conditions:
- Reagent: 1-bromopropane (1.5 equivalents)
- Base: Potassium carbonate (K₂CO₃, 2 equivalents)
- Solvent: Dimethylformamide (DMF)
- Temperature: 60–70°C
- Duration: 6–8 hours
- Yield: 80–85%
Optimization of Synthesis Conditions
Catalyst Selection
The use of AlCl₃ in the condensation step, while effective, poses challenges related to catalyst recovery and waste management. Recent studies suggest that zeolite-based catalysts or ionic liquids could improve reaction efficiency and sustainability, though industrial adoption remains limited.
Solvent Systems
Toluene and xylene are preferred for their high boiling points, which facilitate reflux conditions. However, greener alternatives like cyclopentyl methyl ether (CPME) have shown promise in reducing environmental impact without compromising yield.
Crystallization and Purification
Crystallization from Ethanolic Solutions
Crude this compound is purified via recrystallization using ethanol-water mixtures. The compound exhibits low solubility in cold ethanol, allowing for high-purity crystals (>98%) upon cooling.
Crystallization Parameters:
Crystal Structure Analysis
Synchrotron X-ray powder diffraction confirms that this compound crystallizes in the C2/c space group with unit cell dimensions:
Hydrogen bonding between N–H and O atoms stabilizes the crystal lattice, with dimer formation via N6–H30⋯N5 interactions (bond length: 2.89 Å).
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A validated RP-HPLC method quantifies this compound and detects impurities (e.g., albendazole). Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| Column | Nucleosil C18 (250 × 4.6 mm) | |
| Mobile phase | Acetonitrile:10 mM KH₂PO₄ (pH 2.03) | |
| Flow rate | 1.0 mL/min | |
| Detection wavelength | 235 nm | |
| Retention time | 6.40 minutes |
The method demonstrates linearity (R² = 0.999) over 0.5–3.0 μg/mL, with LOD and LOQ of 0.073 μg/mL and 0.091 μg/mL, respectively.
Spectroscopic Techniques
- FTIR : Peaks at 1,650 cm⁻¹ (C=O stretch) and 3,400 cm⁻¹ (N–H stretch) confirm the carbamate and benzimidazole groups.
- XRD : Diffraction peaks at 10.2°, 12.5°, and 25.7° correspond to the (011), (110), and (202) planes, respectively.
Industrial-Scale Production Considerations
Cost-Efficiency
The reliance on meta-dichlorobenzene (≈$15/kg) and 1-bromopropane (≈$20/kg) contributes significantly to production costs. Bulk procurement and solvent recycling systems are essential for economic viability.
Environmental Impact
Waste streams containing AlCl₃ and DMF require neutralization and distillation, respectively, to meet regulatory standards. Emerging bioremediation techniques for nitro-aromatic byproducts are under investigation.
Regulatory and Quality Control
Compliance with Pharmacopeial Standards
This compound must adhere to purity criteria outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) , which mandate limits for related substances (<0.5%) and residual solvents (<50 ppm).
Stability Testing
Forced degradation studies under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions confirm the compound’s stability, with <2% degradation after 48 hours at 40°C.
Chemical Reactions Analysis
Reactions: Oxibendazole can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, acylation with methyl chloroformate involves the use of the chloroformate reagent.
Major Products: The primary product formed from the acylation step is this compound itself.
Scientific Research Applications
Veterinary Applications
1.1 Anthelmintic Efficacy
Oxibendazole is widely used to treat infections caused by roundworms, strongyles, pinworms, threadworms, and lungworms in horses and other livestock. A study conducted on horses with a known resistance to other benzimidazoles demonstrated that this compound effectively reduced strongyle egg counts by approximately 82%, showcasing its efficacy against resistant parasites .
1.2 Resistance Management
The increasing resistance of equine parasites to common anthelmintics has prompted research into this compound's effectiveness. In field studies, this compound was shown to maintain efficacy where other treatments failed, indicating its potential role in managing resistance among equine populations .
Oncological Applications
Recent studies have highlighted the anticancer properties of this compound. Research indicates that it can inhibit the growth of prostate cancer cells by modulating the expression of tumor suppressor genes such as microRNA-204 and p53. In xenograft models, this compound treatment resulted in a significant reduction in tumor size compared to controls .
2.1 Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves the inhibition of microtubule formation and glucose uptake, which are crucial for cancer cell proliferation. This suggests that this compound could be further explored as a therapeutic agent in oncology .
Analytical Chemistry Applications
3.1 Selective Extraction Techniques
This compound's chemical properties have been utilized in analytical chemistry for the selective extraction of residues from animal-derived food products. A study developed molecularly imprinted polymers (MIPs) specifically designed for this compound, achieving high recovery rates when extracting the drug from meat samples .
| Parameter | Value |
|---|---|
| Maximum Adsorption Capacity | 4.93 mg/g |
| Selectivity Coefficient Range | 1.3 to 16.9 |
| Reusability | Maintained after five cycles |
This innovative approach demonstrates the potential for this compound's application in food safety testing and regulatory compliance.
Case Studies and Research Findings
Several case studies have documented the diverse applications of this compound:
- Equine Studies : Field studies evaluating the efficacy of this compound against resistant strongyles showed significant reductions in egg counts, supporting its use as a primary treatment option .
- Cancer Research : In vitro studies confirmed that this compound inhibits prostate cancer cell growth significantly, with half-maximal inhibitory concentration values indicating potent activity against cancer cells .
- Food Safety Analysis : The development of molecularly imprinted polymers for extracting this compound residues from meat samples illustrates its role in enhancing food safety protocols .
Mechanism of Action
- Oxibendazole exerts its effects by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules. This leads to degenerative alterations in the tegument and intestinal cells of parasitic worms .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
Benzimidazoles share a core structure but differ in substituents at the 5th position, influencing their pharmacokinetics and activity:
This compound’s ether linkage contributes to moderate lipophilicity (CLogP = 3.072), balancing solubility and membrane permeability. Unlike fenbendazole (CLogP = 4.182), its lower lipophilicity may reduce tissue accumulation but improve safety in pregnant animals .
Pharmacological Efficacy
Anthelmintic Activity:
- This compound : 100% efficacy against Parascaris equorum in horses at 10 mg/kg . Effective against larval and adult stages of Haemonchus, Ostertagia, and Cooperia in cattle .
- Albendazole : Broad-spectrum activity but teratogenic in rodents and sheep .
- Mebendazole: High efficacy against Trichuris spp.
Anticancer Potential:
- This compound : Induces AML differentiation (CD11b/CD14 upregulation) and synergizes with navitoclax in NSCLC, though less potent than albendazole or mebendazole .
- Mebendazole : Strongest navitoclax potentiation (87–100% viability reduction in NSCLC) .
- Parbendazole : Highest antitumor activity (CLogP = 3.795) due to optimal lipophilicity .
Mechanisms and Resistance
- Tubulin Binding: this compound binds C. Mebendazole and nocodazole bind both isoforms, increasing cytotoxicity .
- Cross-Resistance: this compound shows cross-resistance with nocodazole in CHO cells, indicating shared microtubule-targeting mechanisms . Thiabendazole lacks cross-resistance due to divergent binding .
Biological Activity
Oxibendazole (OBZ) is a benzimidazole derivative primarily known for its anthelmintic properties, particularly in veterinary medicine. However, recent studies have revealed its potential in oncology, particularly in inhibiting prostate cancer cell growth. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy against various parasites, and emerging therapeutic applications.
Overview of this compound
- Chemical Structure : this compound is chemically known as methyl-5-n-propoxy-2-benzimidazole-carbamate.
- Primary Use : Traditionally used to treat infections caused by gastrointestinal parasites in livestock and pets.
This compound exerts its biological effects through several mechanisms:
- Anthelmintic Activity :
-
Anti-Cancer Effects :
- Recent studies indicate that OBZ inhibits the growth of prostate cancer cells (PCa), specifically the 22Rv1 and PC-3 cell lines.
- The half-maximal inhibitory concentrations (IC50) were reported at 0.25 µM for 22Rv1 cells and 0.64 µM for PC-3 cells .
- OBZ treatment led to increased expression of tumor suppressor genes such as p53 and microRNA-204, which are pivotal in regulating cell apoptosis .
Efficacy Against Helminths
A series of studies have demonstrated the effectiveness of this compound against various parasitic infections:
| Parasite | Efficacy (%) | Study Reference |
|---|---|---|
| Ascaris suum | 100% | |
| Trichocephalus spp. | 100% | |
| Metastrongylus spp. | 100% | |
| Benzimidazole-resistant strongyles | 98% |
These results indicate that OBZ is highly effective even against strains resistant to other anthelmintics.
Prostate Cancer Treatment
A significant study highlighted the potential of this compound in treating prostate cancer:
- Study Design : In vitro and in vivo models were used to assess the impact of OBZ on prostate cancer cells.
- Findings :
Safety and Toxicity
Research indicates that this compound has a favorable safety profile when administered at recommended dosages. Long-term studies have shown no significant adverse effects on major organs such as the liver and kidneys in animal models . However, monitoring for potential side effects remains crucial, especially with prolonged use.
Q & A
Q. What methodologies address gaps in understanding this compound’s resistance mechanisms in parasites?
- Methodological Guidance: Perform whole-genome sequencing of resistant vs. susceptible parasite strains. Identify SNPs (single nucleotide polymorphisms) in β-tubulin genes and validate via CRISPR-Cas9 knock-in models. Correlate findings with in vitro EC50 shifts .
Methodological Considerations
- Data Presentation : Include processed data (e.g., dose-response curves, BMDL10 values) in the main text and raw datasets in appendices. Use visual aids like grouped bar charts for comparative efficacy (Figure 2 in ) .
- Ethical Compliance : Obtain IACUC approval for in vivo studies and disclose conflicts of interest. Follow ARRIVE guidelines for reporting animal research .
- Interdisciplinary Collaboration : Partner with computational chemists for DFT analyses and parasitologists for in vivo validation, ensuring alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
